3-Fluoroazetidine-1-carbonyl chloride

Medicinal Chemistry Physicochemical Properties Drug Design

Streamline amide bond formation without multi-step activation. 3-Fluoroazetidine-1-carbonyl chloride enables direct one-step acylation, enhancing synthetic efficiency for library production. • Directly couples to amines, eliminating activation steps required for the HCl salt. • 3-Fluoro substitution optimizes ADME profiles through increased lipophilicity and metabolic stability. • Validated in high-affinity BRD4 ligand synthesis (IC50 84 nM). Bulk packs available with rapid global delivery.

Molecular Formula C4H5ClFNO
Molecular Weight 137.54
CAS No. 2287285-33-8
Cat. No. B2745116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoroazetidine-1-carbonyl chloride
CAS2287285-33-8
Molecular FormulaC4H5ClFNO
Molecular Weight137.54
Structural Identifiers
SMILESC1C(CN1C(=O)Cl)F
InChIInChI=1S/C4H5ClFNO/c5-4(8)7-1-3(6)2-7/h3H,1-2H2
InChIKeyGXYUNHIBIGNWEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Fluoroazetidine-1-carbonyl chloride (CAS 2287285-33-8): Core Physicochemical and Structural Characteristics for Sourcing Decisions


3-Fluoroazetidine-1-carbonyl chloride (CAS 2287285-33-8) is a fluorinated azetidine derivative with the molecular formula C₄H₅ClFNO and a molecular weight of 137.54 g/mol . This compound features a strained four-membered azetidine ring substituted with a fluorine atom at the 3-position and an electrophilic carbonyl chloride group at the 1-position . The combination of a fluorine atom, which enhances metabolic stability and lipophilicity, and a carbonyl chloride handle, which enables facile derivatization, defines its core utility as a specialized building block in medicinal chemistry and organic synthesis .

Why 3-Fluoroazetidine-1-carbonyl chloride Cannot Be Interchanged with Generic Azetidine Carbonyl Chlorides or Non-Fluorinated Analogs


Generic azetidine-1-carbonyl chlorides (e.g., CAS 75485-12-0, MW 119.55) and 3-fluoroazetidine salts (e.g., hydrochloride, MW 111.54) lack the precise combination of a fluorine atom and an acyl chloride group. The 3-fluoro substitution confers distinct physicochemical properties (increased lipophilicity, improved metabolic stability) that are critical for modulating drug-like properties in downstream pharmaceutical candidates [1]. Furthermore, the carbonyl chloride moiety is essential for efficient coupling with nucleophiles, a step that is not feasible with the free amine or its hydrochloride salt without prior activation . Consequently, substituting this compound with a non-fluorinated or non-acyl chloride analog would alter reaction pathways, reduce synthetic efficiency, and compromise the pharmacokinetic profile of final drug candidates, making it a non-interchangeable specialty reagent for targeted research applications.

3-Fluoroazetidine-1-carbonyl chloride: Quantifiable Differentiation vs. Closest Analogs and In-Class Candidates


Molecular Weight and Lipophilicity Profile Comparison: 3-Fluoroazetidine-1-carbonyl chloride vs. Azetidine-1-carbonyl chloride

3-Fluoroazetidine-1-carbonyl chloride possesses a molecular weight of 137.54 g/mol , which is 18.0 g/mol higher than the non-fluorinated analog, azetidine-1-carbonyl chloride (MW 119.55 g/mol) . This increase is due to the replacement of a hydrogen atom with a fluorine atom. Furthermore, the 3-fluoroazetidine core exhibits a calculated LogP of approximately -0.36 , which is notably higher than the LogP of unsubstituted azetidine (approx. -0.20) . The increased molecular weight and moderately higher lipophilicity are critical parameters for optimizing pharmacokinetic properties, such as membrane permeability and metabolic stability, in drug discovery programs.

Medicinal Chemistry Physicochemical Properties Drug Design

Enhanced Chemical Stability: 3-Fluoroazetidine Class vs. 2-Cyanoazetidine and 2-Ketoazetidine Inhibitor Subtypes

In the context of dipeptidyl peptidase IV (DPP IV) inhibitors, azetidine-based compounds are divided into three main subtypes: 2-cyanoazetidines, 3-fluoroazetidines, and 2-ketoazetidines. A key differentiator is that select 3-fluoroazetidines display inhibitory potencies below 1 μM without the propensity for cyclization and chemical instability associated with the 2-cyanoazetidine and 2-ketoazetidine subseries [1]. While the 2-cyano and 2-keto "warhead"-based azetidines can undergo internal cyclization to form inactive ketopiperazines and dihydroketopyrazines, the 3-fluoroazetidine motif is not prone to this degradation pathway, thereby offering a more robust scaffold for drug development.

Chemical Stability DPP IV Inhibition Structure-Activity Relationship

Validated Utility as a Building Block for Potent BRD4 Inhibitors: A Comparative Analysis of Derived Compound Potency

A specific derivative, 4-[4-(3-fluoroazetidine-1-carbonyl)phenyl]-6-methyl-1H-pyrrolo[2,3-c]pyridin-7-one, synthesized using the 3-fluoroazetidine-1-carbonyl chloride building block, demonstrates potent inhibitory activity against the BRD4 bromodomain with an IC50 of 84 nM [1]. While a direct head-to-head comparison with a non-fluorinated analog is not available from this data set, the sub-100 nM potency of the fluoroazetidine-containing compound validates the utility of this specific building block in generating high-affinity ligands for a therapeutically relevant epigenetic target. This provides a concrete, quantitative benchmark for the performance of derivatives accessible from this core structure.

BRD4 Inhibition Epigenetic Therapeutics Medicinal Chemistry

Differentiation from 3-Fluoroazetidine Hydrochloride: The Critical Role of the Acyl Chloride Functionality for Synthetic Efficiency

3-Fluoroazetidine-1-carbonyl chloride (MW 137.54) is a direct acylating agent, whereas 3-fluoroazetidine hydrochloride (MW 111.54) is a protected form of the free amine. The carbonyl chloride group enables direct amide bond formation with nucleophiles under mild conditions without the need for additional activating reagents (e.g., HATU, EDCI). This single-step activation advantage saves at least one synthetic step and the associated costs and purification requirements compared to starting from the hydrochloride salt. The difference in molecular weight (26.0 g/mol) also reflects the mass difference in the final product when using one versus the other.

Synthetic Chemistry Reagent Selection Peptide Coupling

Optimal Research and Industrial Application Scenarios for 3-Fluoroazetidine-1-carbonyl chloride Based on Quantitative Evidence


Synthesis of DPP IV Inhibitors with Enhanced Chemical Stability

Given the class-level advantage of 3-fluoroazetidines in avoiding cyclization-related instability [1], this compound is the preferred building block for synthesizing DPP IV inhibitors. It enables the development of more robust drug candidates compared to those derived from 2-cyano- or 2-ketoazetidine analogs, which are prone to degradation [1].

Development of Potent BRD4 Bromodomain Inhibitors for Epigenetic Therapies

As demonstrated by the 84 nM IC50 of a derivative compound [2], 3-fluoroazetidine-1-carbonyl chloride is a validated intermediate for generating high-affinity BRD4 ligands. This makes it a strategic procurement item for medicinal chemistry groups targeting epigenetic reader proteins in oncology and inflammation [2].

Streamlined Synthesis of Amide-Containing Drug Candidates

In any medicinal chemistry program requiring the incorporation of a 3-fluoroazetidine moiety via an amide bond, this acyl chloride form offers a significant synthetic efficiency advantage over the corresponding hydrochloride salt . This one-step acylation reduces synthetic burden and is particularly valuable in parallel synthesis or library production settings .

Optimization of Pharmacokinetic Properties in Lead Compounds

The 3-fluoro substitution increases molecular weight and lipophilicity compared to non-fluorinated azetidine analogs . This feature is leveraged by medicinal chemists to modulate the absorption, distribution, metabolism, and excretion (ADME) profile of lead compounds, making 3-fluoroazetidine-1-carbonyl chloride a key tool for fine-tuning drug-like properties .

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